molecular formula C7H8ClN3O2 B12433802 [(4-Chloro-2-nitrophenyl)methyl]hydrazine CAS No. 887595-77-9

[(4-Chloro-2-nitrophenyl)methyl]hydrazine

Katalognummer: B12433802
CAS-Nummer: 887595-77-9
Molekulargewicht: 201.61 g/mol
InChI-Schlüssel: NDYWSSIIZZRHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Chloro-2-nitrophenyl)methyl]hydrazine is an organic compound that features a hydrazine group attached to a 4-chloro-2-nitrophenylmethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2-nitrophenyl)methyl]hydrazine typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

4-Chloro-2-nitrobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{4-Chloro-2-nitrobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-2-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Chloro-2-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: 4-Chloro-2-aminophenylmethylhydrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Azo compounds or other nitrogen-containing derivatives.

Wissenschaftliche Forschungsanwendungen

[(4-Chloro-2-nitrophenyl)methyl]hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the preparation of functional materials, such as polymers and dyes.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(4-Chloro-2-nitrophenyl)methyl]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

[(4-Chloro-2-nitrophenyl)methyl]hydrazine can be compared with other similar compounds, such as:

    4-Chloro-2-nitrobenzylamine: Similar structure but with an amine group instead of a hydrazine group.

    4-Chloro-2-nitrophenylhydrazine: Lacks the methyl group attached to the phenyl ring.

    4-Nitrophenylhydrazine: Lacks both the chloro and methyl groups.

Eigenschaften

CAS-Nummer

887595-77-9

Molekularformel

C7H8ClN3O2

Molekulargewicht

201.61 g/mol

IUPAC-Name

(4-chloro-2-nitrophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClN3O2/c8-6-2-1-5(4-10-9)7(3-6)11(12)13/h1-3,10H,4,9H2

InChI-Schlüssel

NDYWSSIIZZRHSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.